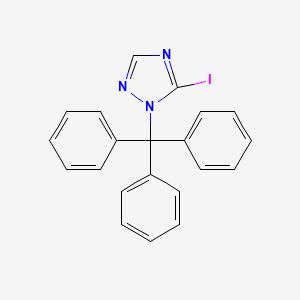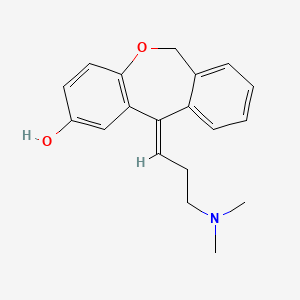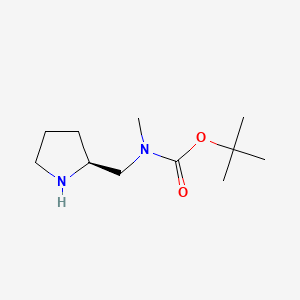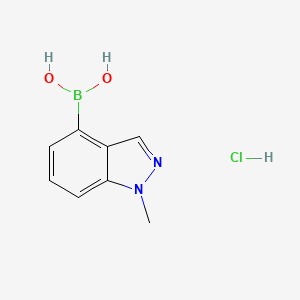
5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole belong to a class of organic compounds known as halopyrimidines . These are aromatic compounds containing a halogen atom linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of 5-iodo-1,2,3-triazoles often involves a copper(I)-catalyzed reaction between azide and terminal alkyne in the presence of an iodinating agent .Chemical Reactions Analysis
5-Iodo-1,2,3-triazoles are interesting templates for investigating the halogen bond propensity in small molecules . They have been used in various chemical reactions, including base-mediated cyclization and halogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, the molecular weight of 5-Iodo-1,2,3-trimethoxybenzene is 294.09 g/mol .科学的研究の応用
Synthesis and Reactivity
Multicomponent Aqueous Synthesis : A novel copper-catalyzed aqueous multicomponent synthetic method for the preparation of 5-iodo-1,2,3-triazoles has been developed, showcasing high effectiveness and selectivity for substrates including compounds with nucleoside, sugar, and amino acid moieties. This method facilitates the direct, single-step multicomponent dual modification of peptide from readily available materials and can be applied for fast multicomponent radioactive 125 I labeling from an aqueous solution of sodium 125 iodide (Li et al., 2017).
Copper-Catalyzed Azide-Alkyne Cycloaddition : The Cu-catalyzed 1,3-dipolar cycloaddition of iododiacetylenes with organic azides using iodotris(triphenylphosphine)copper(I) as a catalyst presents an efficient one-step synthetic route to 5-iodo-4-ethynyltriazoles. This reaction is tolerant to various functional groups, making it versatile for synthesizing unsymmetrically substituted triazole-fused enediyne systems and 5-aryl-4-ethynyl triazoles (Govdi et al., 2019).
Building Blocks for Synthesis : 5-Iodo-1H-1,2,3-triazoles are recognized as versatile building blocks for synthesizing diverse 1,4,5-trisubstituted 1,2,3-triazoles. The synthetic applications of 5-iodo-1,2,3-triazoles through the creation of new C–C, C–heteroatom, or C–D(T) bonds and their use in radiolabeling, halogen exchange, and heterocoupling reactions are substantial (Balova et al., 2020).
Biomedical Applications
Radiolabeling and Molecular Probes : A one-pot, three-component, copper(II)-mediated reaction of azides, alkynes, and iodide yields 5-iodo-1,2,3-triazoles. This method allows the rapid assembly of structurally diverse molecular probes, including those functionalized with bioconjugation groups, fluorescent dyes, and biomolecules, for potential use in nuclear imaging and the measurement of biochemical events in vivo (Yan et al., 2013).
Iodination Mechanism Study : The study of the mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne provides insights into the selective syntheses of iodotriazoles, offering valuable information for their use in synthetic and supramolecular chemistry (Barsoum et al., 2015).
Structural Analysis and Design
Halogen Bonding Insights : The study of the binding mode of a 5-iodo-1,2,3-triazole derivative using X-ray crystallography, DFT calculation, and molecular docking approaches offers insights into the formation of intermolecular hydrogen and halogen bonding, highlighting the significance of the iodine atom in halogen bonding interactions. This can be crucial for optimizing compounds for improved biological activities (He et al., 2020).
将来の方向性
特性
IUPAC Name |
5-iodo-1-trityl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16IN3/c22-20-23-16-24-25(20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCJCRXIYSCNSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NC=N4)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90709959 |
Source


|
| Record name | 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90709959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |
CAS RN |
151899-61-5 |
Source


|
| Record name | 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90709959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6H-[1,3]Oxazolo[3',4':1,2]pyrrolo[3,4-d][1,2,3]triazole](/img/structure/B595360.png)

![N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide](/img/structure/B595365.png)





![5aH-Oxireno[4,5]cyclopenta[1,2-c]pyridine-5a,6-diol,octahydro-1a-methyl-,[1aR-(1a-alpha-,1b-bta-,5a-](/img/no-structure.png)
